![molecular formula C13H12ClNO3S B5641774 N-(2-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5641774.png)
N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-chlorophenyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-chloroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of solvents such as dichloromethane or toluene can facilitate the dissolution of reactants and improve the reaction rate. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation: The aromatic rings in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamides, including N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, exhibit significant antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. Studies have shown that this compound may possess enhanced potency against certain bacterial strains due to the presence of the electron-withdrawing chlorine atom and the methoxy group on the benzene ring.
Anticancer Properties
this compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and AGS (gastric adenocarcinoma). The compound's mechanism of action appears to involve cell cycle arrest and increased rates of late apoptosis .
Case Study: Anticancer Activity
In a recent study, a series of sulfonamide derivatives were synthesized and tested for their anticancer effects. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines, showcasing their potential as therapeutic agents .
Biological Research
Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are important for maintaining acid-base balance in organisms. Recent research has highlighted the selectivity of certain sulfonamide derivatives for CA IX over CA II, suggesting potential applications in cancer therapy where CA IX is overexpressed .
Case Study: Enzyme Selectivity
A study focused on new aryl thiazolone–benzenesulfonamides demonstrated significant inhibition of CA IX with IC50 values as low as 10.93 nM while showing minimal inhibition of CA II. This selectivity could be leveraged to develop targeted therapies with fewer side effects .
Industrial Applications
Synthesis of New Materials
this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block in organic synthesis .
Potential in Agricultural Chemistry
Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Research into its efficacy against plant pathogens could lead to the development of new agrochemicals that are both effective and environmentally friendly.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-methoxybenzenesulfonamide: can be compared to other sulfonamides, such as:
Uniqueness: The presence of both the 2-chlorophenyl and 4-methoxy groups in this compound provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLIAQXGMBEFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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